molecular formula C12H14Cl2O B1467937 4-[Chloro(4-chlorophenyl)methyl]oxane CAS No. 1342064-22-5

4-[Chloro(4-chlorophenyl)methyl]oxane

Cat. No.: B1467937
CAS No.: 1342064-22-5
M. Wt: 245.14 g/mol
InChI Key: FFWCWDNLIKYOJK-UHFFFAOYSA-N
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Description

4-[Chloro(4-chlorophenyl)methyl]oxane is an organic compound with the molecular formula C12H14Cl2O and a molecular weight of 245.15 g/mol . This molecule features a central carbon atom bonded to two chlorine atoms, a 4-chlorophenyl group, and a tetrahydropyran (oxane) ring, making it a structure of significant interest in synthetic and medicinal chemistry . The oxane ring contributes distinct stereoelectronic properties and can influence the molecule's overall solubility and conformational behavior. Researchers value this compound as a versatile synthetic intermediate or building block. Its structure suggests potential applications in the development of pharmaceuticals and agrochemicals, particularly as a precursor for creating more complex molecules with targeted biological activity . The specific physical, chemical, and spectral data for this compound beyond its core structure are areas of ongoing research. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[chloro-(4-chlorophenyl)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWCWDNLIKYOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[Chloro(4-chlorophenyl)methyl]oxane, a compound characterized by its unique chlorinated aromatic structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves chlorination reactions and the introduction of the oxane functional group. The synthetic pathway often utilizes starting materials that allow for regioselective substitutions, resulting in a compound with enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole , demonstrated significant inhibitory effects on glioblastoma cell lines. This compound exhibited low micromolar activity against the AKT2/PKBβ kinase, which is crucial in oncogenic signaling pathways associated with glioma malignancy . The EC50 values for this compound were approximately 20 μM against murine glioblastoma cells and 30 μM against patient-derived glioma cells, indicating potent anti-glioma activity while showing minimal cytotoxicity towards non-cancerous cells .

CompoundEC50 (μM)Target KinaseCell Line
Pyrano[2,3-c]pyrazole 4j20 (GL261)AKT2/PKBβMurine Glioblastoma
Pyrano[2,3-c]pyrazole 4j30 (GBM6)AKT2/PKBβPatient-Derived Glioma

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to this compound have been investigated for antimicrobial activity. A study on novel N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide derivatives revealed significant antibacterial properties against various pathogens. The introduction of chlorinated aromatic groups was found to enhance the antimicrobial efficacy of these compounds .

Case Study: In Vitro Evaluation

In a detailed evaluation of the biological activity of pyrano[2,3-c]pyrazole derivatives, researchers conducted extensive kinase profiling. Compound 4j showed specificity towards AKT2 with IC50 values of 12 μM and 14 μM against AKT1 and AKT2 respectively. This specificity suggests that modifications in the chlorinated aromatic structure can lead to selective inhibition of critical pathways in cancer cells .

Research Findings on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the presence of chlorine atoms in the para position significantly improves both anticancer and antimicrobial activities. This finding underscores the importance of substituent positioning in optimizing biological activity .

Scientific Research Applications

The compound 4-[Chloro(4-chlorophenyl)methyl]oxane , with the CAS number 1342064-22-5 , is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and biochemistry.

Basic Information

  • Molecular Formula : C₁₂H₁₄Cl₂O
  • Molecular Weight : 245.14 g/mol
  • Structure : The compound features a chlorinated phenyl group attached to a methylene bridge, which is further connected to an ether functional group. This unique structure contributes to its reactivity and versatility in various applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its chlorinated structure can enhance biological activity and modulate pharmacokinetics.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that chlorinated phenyl ethers can disrupt cell signaling mechanisms, leading to apoptosis in cancer cells.

Biochemical Applications

This compound serves as an organic buffer in biochemical assays. Its ability to stabilize pH levels makes it suitable for various biological experiments, particularly those involving enzyme reactions where pH fluctuations can affect activity.

Application Example

In enzyme kinetics studies, maintaining a stable pH is crucial for accurate measurements of reaction rates. This compound has been used effectively in such settings, providing reliable results across multiple trials.

Materials Science

The unique properties of this compound make it a candidate for developing advanced materials, including polymers and coatings.

Research Findings

Recent studies have explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength. The chlorinated groups improve the material's resistance to degradation under harsh environmental conditions.

Organic Synthesis

As a versatile scaffold, this compound is utilized in organic synthesis for the development of various derivatives. Its structure allows for easy modification, making it a valuable building block in synthetic chemistry.

Synthesis Example

Researchers have successfully synthesized novel compounds by modifying the chlorophenyl group, leading to derivatives with enhanced biological activities or improved material properties.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPharmaceutical intermediatePotential anticancer activity
Biochemical ResearchOrganic buffer for assaysStabilizes pH in enzyme kinetics
Materials ScienceDevelopment of advanced materialsEnhances thermal stability and mechanical strength
Organic SynthesisBuilding block for synthesizing derivativesFacilitates creation of biologically active compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with 4-[Chloro(4-chlorophenyl)methyl]oxane:

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone ()
  • Core Structure: Cyclopentanone.
  • Substituents : 4-Chlorophenylmethyl group at position 5; two methyl groups at position 2.
  • Key Differences: The cyclopentanone core lacks the oxygen heteroatom present in oxane, reducing polarity. This compound is a critical intermediate for metconazole, a fungicide, highlighting the role of chlorophenylmethyl groups in agrochemical activity .
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride ()
  • Core Structure : Biphenyl.
  • Substituents : 4-Chlorophenyl group and a methylamine hydrochloride group.
  • Key Differences : The absence of a heterocyclic ring reduces steric hindrance compared to oxane derivatives. This compound’s applications likely focus on pharmaceuticals due to the amine functional group .
Methanone, (4-chlorophenyl)[4-[(4-chlorophenyl)methoxy]phenyl]- ()
  • Core Structure: Diphenylmethanone.
  • Substituents : Two 4-chlorophenyl groups linked via a ketone and ether bond.

Physicochemical Properties

Property This compound 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone [4-(4-Chlorophenyl)phenyl]methylamine HCl
Molecular Weight ~263.15 (calculated) 240.72 (calculated) 254.16
Polarity Moderate (oxane oxygen) Low (cyclopentanone) Low (biphenyl)
Chlorine Atoms 2 1 2
Functional Groups Ether, chloroalkyl Ketone, chloroalkyl Amine, chloroaryl

Preparation Methods

Alkylation Approach Using Halogenated Precursors

A primary method involves the alkylation of an oxane derivative with a chlorinated benzyl halide or related electrophile under controlled conditions.

Example Procedure:

  • A slurry of oxane derivative and potassium iodide in water is warmed under nitrogen atmosphere.
  • Potassium hydroxide is added to generate the alkoxide intermediate.
  • A chlorinated benzyl halide or acetal (e.g., 1,1-dimethoxy-1-(4-chlorophenyl)methyl chloride) is added.
  • The mixture is heated to reflux (~100–105 °C) for several hours (3.5–4 hours).
  • After reaction completion, the mixture is cooled, and an organic solvent such as toluene is added.
  • The organic layer is separated, washed, and subjected to acid-base workup to precipitate the product.
  • The solid is purified by washing with solvent mixtures (acetone-toluene-methanol) and dried.

This method provides a moderate to high yield (approximately 70–75%) of the chloromethylated oxane compound as a solid with well-defined melting points, indicating purity and identity.

Hydrolysis and Derivatization Route

An alternative approach involves the mild hydrolysis of ester or acetal precursors followed by chlorination:

  • Starting from a related ester (e.g., fenofibrate derivatives), mild alkaline hydrolysis is conducted at 50–60 °C for 2–3 hours.
  • The hydrolyzed intermediate is acidified and extracted.
  • Subsequent chlorination or substitution reactions introduce the chloromethyl group onto the oxane ring.
  • The product is isolated by precipitation and characterized by spectroscopic methods.

This route is advantageous for preparing intermediates that can be further functionalized into this compound derivatives and related compounds.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Reaction temperature 35–105 °C Controlled heating under nitrogen atmosphere
Reaction time 3.5–4 hours Sufficient for complete alkylation
Solvents Water, toluene, acetone, methanol mixtures Used for reaction medium and purification
Base Potassium hydroxide (KOH) Generates alkoxide intermediate
Additives Potassium iodide (KI) Facilitates halide exchange
Workup Acid-base precipitation, washing Ensures product purity
Yield 70–75% High yield after purification

Purification and Characterization

  • The crude product is filtered and washed with mixtures of acetone, toluene, and methanol to remove impurities.
  • Air drying yields a white solid with melting points typically around 226–228 °C.
  • Characterization is performed by melting point analysis and spectroscopic techniques (NMR, IR, MS) to confirm structure and purity.

Summary of Research Findings

  • The alkylation method using potassium hydroxide and potassium iodide in aqueous media under nitrogen atmosphere is effective for synthesizing this compound with good yield and purity.
  • Mild hydrolysis of related esters followed by chlorination offers an alternative synthetic route.
  • Reaction parameters such as temperature, time, and solvent choice critically influence the yield and quality of the product.
  • The product is stable and can be isolated as a crystalline solid suitable for further applications.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key for identifying substituent positions. For example:
    • Chlorophenyl protons resonate at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz) .
    • Oxane ring protons show splitting patterns (e.g., δ 3.5–4.0 ppm for axial/equorial H) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of Cl⁻) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects, as seen in similar chromene derivatives .

What strategies can enhance regioselectivity in substitution reactions involving the oxane ring of this compound?

Advanced Research Question
Regioselectivity is influenced by steric hindrance and electronic effects of the chlorophenyl group.

  • Experimental Design :
    • Use bulky bases (e.g., LDA) to direct substitution to less hindered positions .
    • Employ microwave-assisted synthesis to accelerate kinetically favored pathways .
    • Analyze regiochemical outcomes via Hammett plots to correlate substituent effects with reaction rates .

How does the electron-withdrawing chloro group influence the reactivity of this compound in nucleophilic substitutions?

Basic Research Question
The Cl substituent decreases electron density at the benzylic position, enhancing susceptibility to nucleophilic attack.

  • Key Observations :

    • SN2 reactions at the oxane’s C-Cl bond proceed 3–5× faster than non-chlorinated analogs .
    • Hydrolysis rates (e.g., in aqueous NaOH) correlate with Cl’s inductive effect (pH-dependent) .
  • Table : Comparative Reactivity of Analogues

    CompoundRelative Rate (k)
    4-[Cl(Ph)methyl]oxane1.00
    4-[H(Ph)methyl]oxane0.22
    4-[NO₂(Ph)methyl]oxane1.85

What computational methods predict the stability and reactivity of this compound under varying pH conditions?

Advanced Research Question

  • DFT/Molecular Dynamics :
    • Calculate pKa of the oxane oxygen (predicted ~12.5) to assess protonation states .
    • Simulate hydrolysis pathways using solvent models (e.g., COSMO-RS) to identify transition states .
  • Case Study :
    • At pH < 3, the oxane ring undergoes acid-catalyzed ring-opening to form diols.
    • At pH 7–10, the compound remains stable, favoring intramolecular H-bonding .

How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Advanced Research Question
Contradictions may stem from impurity profiles or assay variability .

  • Best Practices :
    • Characterize batches via HPLC-MS to quantify impurities (e.g., <0.1% for IC₅₀ studies) .
    • Validate biological assays using positive controls (e.g., doxorubicin for cytotoxicity) .
    • Apply QSAR models to differentiate structure-activity trends from noise .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[Chloro(4-chlorophenyl)methyl]oxane
Reactant of Route 2
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4-[Chloro(4-chlorophenyl)methyl]oxane

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